

# solubility and stability of cis-4-Hydroxy-D-proline

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## Compound of Interest

Compound Name: *cis-4-Hydroxy-D-proline*

Cat. No.: B556123

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An In-depth Technical Guide on the Solubility and Stability of **cis-4-Hydroxy-D-proline**

## Introduction

**Cis-4-Hydroxy-D-proline**, also known as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, is a non-proteinogenic amino acid and a stereoisomer of hydroxyproline.[1][2] It serves as a valuable building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis. Its unique structure, particularly the hydroxyl group, contributes to its chemical reactivity and its ability to stabilize protein structures, making it a significant compound in pharmaceutical development, protein engineering, and tissue engineering for applications like collagen mimetics. This guide provides a comprehensive overview of the solubility and stability of **cis-4-Hydroxy-D-proline**, offering critical data and protocols for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A summary of the key physicochemical properties of **cis-4-Hydroxy-D-proline** is presented below. These properties are fundamental to understanding its behavior in various experimental and formulation contexts.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	[1]
Molecular Weight	131.13 g/mol	[1]
Appearance	White to off-white powder/solid	[2]
Melting Point	243 °C (with decomposition)	[3]
Optical Rotation	+56° to +60° (c=2, water, 24°C)	[3][4]
pKa	Not explicitly found, but described as a very strong basic compound.	
XLogP3	-3.3	[1]

## Solubility Profile

The solubility of amino acids is highly dependent on the solvent, pH, and temperature.[5][6]

**Cis-4-Hydroxy-D-proline** is generally soluble in water and less soluble in non-polar organic solvents.[6]

Solvent	Reported Solubility	Reference
Water	100 mg/mL	[7]
Water	5 g/100 mL (50 mg/mL)	[2]
Water	Slightly soluble	[3]

Note: The discrepancies in reported aqueous solubility may be due to different experimental conditions (e.g., temperature, pH) not specified in the sources.

## Factors Influencing Solubility:

- pH: The solubility of amino acids is lowest at their isoelectric point and increases in acidic or alkaline solutions due to the protonation of the carboxyl group and deprotonation of the

amino group, respectively.[5]

- Temperature: Solubility of most amino acids in water increases with temperature.
- Salts: The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of amino acids.[6]

## Stability Profile

The stability of **cis-4-Hydroxy-D-proline** is a critical parameter for its storage, handling, and application in drug development.

## Thermal Stability

**Cis-4-Hydroxy-D-proline** is a solid at room temperature and should be stored in a dry, dark place at room temperature or refrigerated (0-8 °C) for long-term stability.[3] It has a high melting point of approximately 243 °C, at which it decomposes, indicating good thermal stability in its solid state up to this temperature.[3]

## Stability in Solution & Degradation Pathways

While specific studies on the chemical degradation of **cis-4-Hydroxy-D-proline** in solution under various pH and temperature conditions are not readily available in the provided search results, information on its metabolic degradation in biological systems offers insights into potential chemical liabilities.

In certain bacteria, such as *Sinorhizobium meliloti*, **cis-4-hydroxy-D-proline** is an intermediate in the catabolism of trans-4-hydroxy-L-proline.[8][9] The pathway involves the following key steps:

- Oxidation: cis-4-D-Hyp is oxidized by a dehydrogenase enzyme to  $\Delta^1$ -pyrroline-4-hydroxy-2-carboxylate (HPC).[8]
- Deamination: HPC is subsequently deaminated to  $\alpha$ -ketoglutarate semialdehyde ( $\alpha$ -KGSA).[8]
- Oxidation:  $\alpha$ -KGSA is further oxidized to  $\alpha$ -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle.[8]

Another anaerobic degradation pathway involves a glycyl radical enzyme (GRE), trans-4-hydroxy-D-proline C-N-lyase (HplG), which catalyzes the ring opening of a related isomer to form 2-amino-4-ketopentanoate (AKP).<sup>[10][11]</sup> These biological pathways suggest that the pyrrolidine ring and the secondary amine are susceptible to enzymatic oxidation and cleavage. Chemical degradation under harsh conditions (e.g., strong oxidizers, extreme pH) could potentially follow similar routes.

## Photostability

Specific photostability studies on **cis-4-Hydroxy-D-proline** were not found. However, standard pharmaceutical practice involves evaluating photostability as part of stress testing according to ICH guidelines.<sup>[12]</sup> It is recommended to store the compound protected from light.<sup>[3]</sup>

## Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and stability of **cis-4-Hydroxy-D-proline**.

### Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** Prepare saturated solutions by adding an excess amount of **cis-4-Hydroxy-D-proline** to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.<sup>[13]</sup>
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for the chosen analytical method.
- **Quantification:** Analyze the concentration of **cis-4-Hydroxy-D-proline** in the diluted samples using a validated analytical method, such as HPLC-UV, LC-MS, or GC-MS after derivatization.[\[14\]](#)[\[15\]](#)
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

## Protocol for Stability Testing (ICH Guideline Approach)

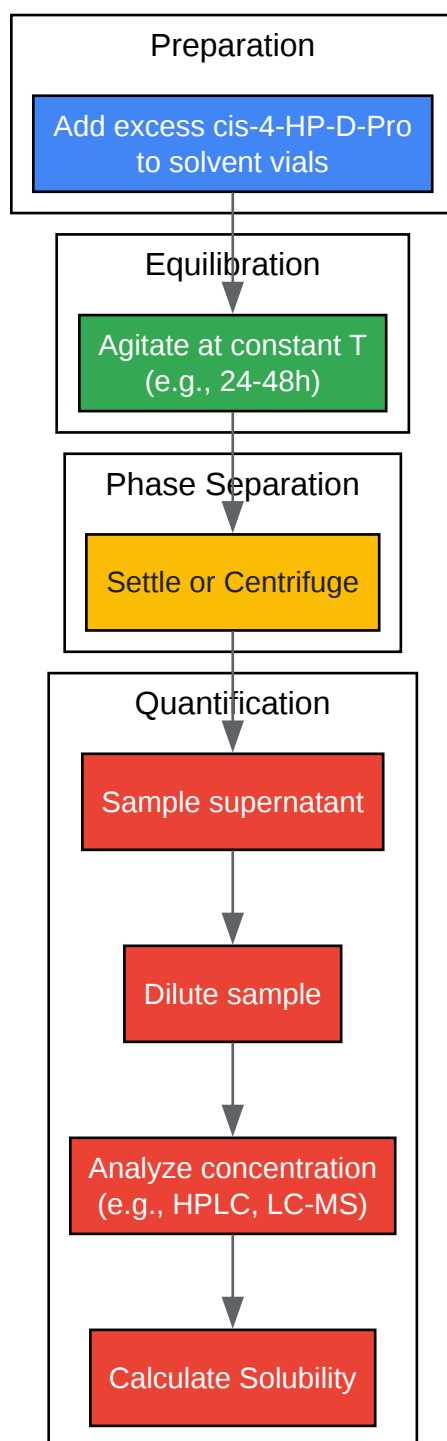
This protocol outlines a general approach for assessing the stability of a drug substance like **cis-4-Hydroxy-D-proline**, based on ICH guidelines.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Reference Standard:** Characterize a primary batch of **cis-4-Hydroxy-D-proline** thoroughly. This will serve as the t=0 reference for the stability study.
- **Stability-Indicating Method:** Develop and validate a stability-indicating analytical method (typically HPLC) that can separate and quantify **cis-4-Hydroxy-D-proline** from its potential degradation products.
- **Forced Degradation (Stress Testing):**
  - **Acid/Base Hydrolysis:** Expose a solution of the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).
  - **Oxidation:** Treat a solution with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
  - **Thermal Stress:** Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[\[12\]](#)
  - **Photostability:** Expose the solid and solution forms to light according to ICH Q1B guidelines.
  - **Purpose:** These studies help identify likely degradation products and demonstrate the specificity of the analytical method.[\[12\]](#)

- Formal Stability Study:
  - Packaging: Store accurately weighed samples of the solid compound in containers that are the same as or simulate the proposed storage and distribution packaging.[\[17\]](#)
  - Storage Conditions: Place the samples in stability chambers under the following ICH-recommended conditions:
    - Long-term:  $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$ .[\[19\]](#)
    - Accelerated:  $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .[\[19\]](#)
  - Testing Frequency:
    - Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[\[17\]](#)
    - Accelerated: Test at 0, 3, and 6 months.[\[17\]](#)
  - Attributes to Test: At each time point, test the samples for key attributes such as:
    - Appearance (color, form)
    - Assay (potency)
    - Degradation products/Purity
    - Moisture content

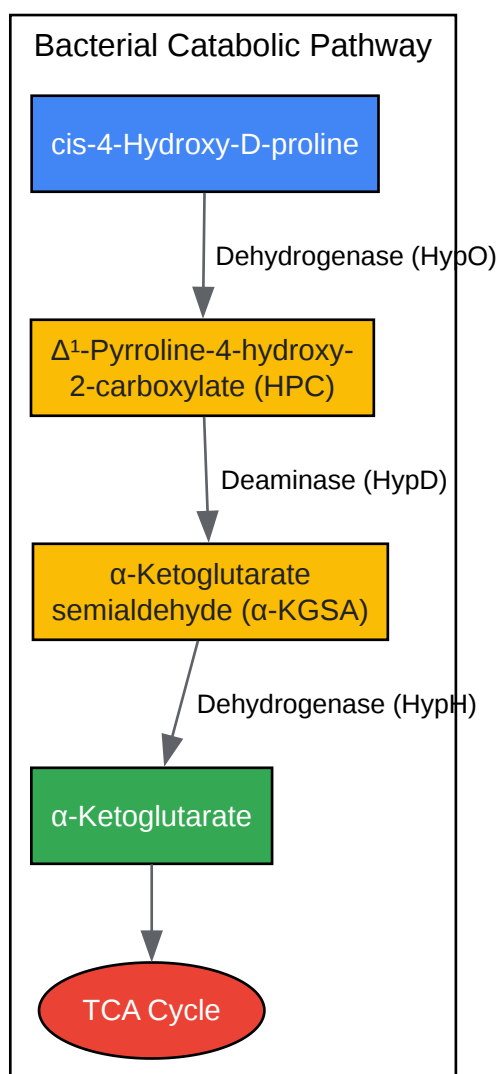
## Visualizations

## Diagrams



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Caption: Experimental workflow for solubility determination.



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Caption: A known bacterial degradation pathway for **cis-4-Hydroxy-D-proline**.

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